molecular formula C21H21N3O B6005992 5-benzyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-4(3H)-pyrimidinone

5-benzyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-4(3H)-pyrimidinone

Cat. No. B6005992
M. Wt: 331.4 g/mol
InChI Key: CDSUTEQMFGBFHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-4(3H)-pyrimidinone is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrimidinones and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of 5-benzyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-4(3H)-pyrimidinone is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. It may also interact with certain receptors in the brain, leading to its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
5-benzyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-4(3H)-pyrimidinone has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in inflammation and tumor growth. It has also been shown to have antioxidant properties, which may help in the prevention of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 5-benzyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-4(3H)-pyrimidinone in lab experiments include its potential therapeutic applications, its ability to inhibit the activity of certain enzymes involved in inflammation and tumor growth, and its antioxidant properties. However, its limitations include its limited solubility in water, which may make it difficult to administer in certain experiments.

Future Directions

For research on 5-benzyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-4(3H)-pyrimidinone include further investigation into its potential therapeutic applications, its mechanism of action, and its interactions with other compounds. It may also be useful to investigate its potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies may be necessary to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 5-benzyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-4(3H)-pyrimidinone involves the reaction of 2-amino-4,6-dimethylpyrimidine with 2-chloro-3,4-dihydro-2(1H)-isoquinolinone in the presence of sodium methoxide. The resulting product is then benzylated using benzyl chloride in the presence of sodium hydride. The final product is obtained by recrystallization from ethanol.

Scientific Research Applications

5-benzyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

5-benzyl-2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c1-15-19(13-16-7-3-2-4-8-16)20(25)23-21(22-15)24-12-11-17-9-5-6-10-18(17)14-24/h2-10H,11-14H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSUTEQMFGBFHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CCC3=CC=CC=C3C2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-benzyl-2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methyl-1H-pyrimidin-4-one

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